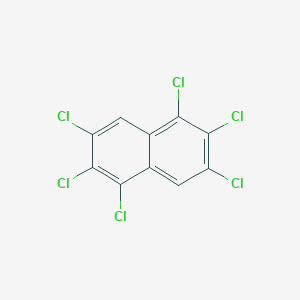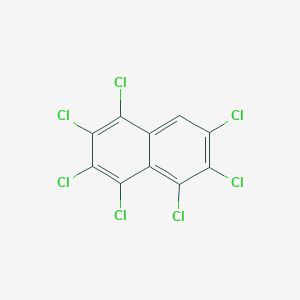
1-But-2-ynoxypropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-But-2-ynoxypropan-2-one, also known as propiolactone, is a colorless liquid with a pungent odor. It is a cyclic ester of propionic acid and is commonly used as a sterilizing agent in the pharmaceutical industry. Propiolactone has been extensively studied for its chemical properties and applications in various fields.
作用機序
Propiolactone is a highly reactive molecule that can form covalent bonds with proteins and nucleic acids. This can result in the crosslinking of these molecules, which can lead to changes in their structure and function. Propiolactone can also cause damage to DNA, which can result in mutations and other genetic changes.
Biochemical and Physiological Effects
Propiolactone has been shown to have a number of biochemical and physiological effects. It has been found to be a potent carcinogen in animal studies, and is classified as a Group 2A carcinogen by the International Agency for Research on Cancer. Propiolactone exposure has also been associated with reproductive toxicity and developmental abnormalities in animal studies.
実験室実験の利点と制限
Propiolactone has several advantages for use in lab experiments. It is a highly reactive molecule that can be used to crosslink proteins and nucleic acids, which can help to stabilize their structure and prevent degradation. Propiolactone is also a potent sterilizing agent that can be used to disinfect lab equipment and supplies.
However, there are also limitations to the use of 1-But-2-ynoxypropan-2-onee in lab experiments. It is a highly toxic and carcinogenic substance that can pose a significant risk to researchers if not handled properly. Propiolactone can also be difficult to work with, as it is highly reactive and can react with a wide range of molecules.
将来の方向性
There are several possible future directions for research on 1-But-2-ynoxypropan-2-onee. One potential area of study is the development of safer and more effective sterilizing agents for use in the pharmaceutical industry. Another area of research could be the development of new methods for protein crosslinking and stabilization using 1-But-2-ynoxypropan-2-onee or related compounds. Additionally, further studies could be conducted to better understand the mechanisms of action and potential health effects of 1-But-2-ynoxypropan-2-onee exposure.
合成法
Propiolactone can be synthesized by the reaction of propionic acid and acetylene in the presence of a catalyst such as palladium or nickel. This reaction yields propiolic acid, which is then converted to 1-But-2-ynoxypropan-2-onee by cyclization in the presence of sulfuric acid or phosphorus pentoxide.
科学的研究の応用
Propiolactone has been used in various scientific research applications, including in the study of protein structure and function. It is commonly used to crosslink proteins and nucleic acids, which can help to stabilize their structure and prevent degradation. Propiolactone has also been used in the production of vaccines and other biological products, as well as in the sterilization of medical equipment and supplies.
特性
CAS番号 |
122132-12-1 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC名 |
1-but-2-ynoxypropan-2-one |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-9-6-7(2)8/h5-6H2,1-2H3 |
InChIキー |
AYQCEHXXTDRHJT-UHFFFAOYSA-N |
SMILES |
CC#CCOCC(=O)C |
正規SMILES |
CC#CCOCC(=O)C |
同義語 |
2-Propanone, 1-(2-butynyloxy)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















